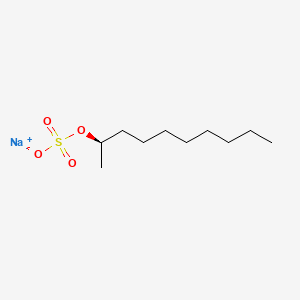
2-Decanol, hydrogen sulfate, sodium salt, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is a chemical compound with the molecular formula C10H21O4S.Na. It is also known by other names such as sodium ®-1-methylnonyl sulfate and sodium, [(2R)-decan-2-yl] sulfate . This compound is characterized by its sulfate group attached to the 2-position of the decanol chain, with the sodium salt form providing solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, hydrogen sulfate, sodium salt, (2R)- typically involves the sulfation of 2-decanol. The process can be carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous sulfation processes. These processes involve the continuous addition of 2-decanol and the sulfating agent into a reactor, followed by neutralization with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions
2-Decanol, hydrogen sulfate, sodium salt, (2R)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can result in the formation of an alkyl sulfate derivative.
Hydrolysis: The primary products are 2-decanol and sulfuric acid.
Scientific Research Applications
2-Decanol, hydrogen sulfate, sodium salt, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its surfactant nature can aid in the solubilization of hydrophobic drugs.
Mechanism of Action
The mechanism by which 2-Decanol, hydrogen sulfate, sodium salt, (2R)- exerts its effects is primarily through its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic decanol chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Decanol, hydrogen sulfate, sodium salt, ®-: The enantiomer of the (2R)- form, with similar chemical properties but different stereochemistry.
Sodium dodecyl sulfate: A widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Sodium octyl sulfate: A surfactant with a shorter alkyl chain, resulting in different physical and chemical properties.
Uniqueness
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its effectiveness in various applications. The balance between its hydrophobic and hydrophilic regions also makes it suitable for specific industrial and research applications .
Properties
CAS No. |
57689-21-1 |
|---|---|
Molecular Formula |
C10H21NaO4S |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
sodium;[(2R)-decan-2-yl] sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1/t10-;/m1./s1 |
InChI Key |
UOCBNOYTNWINFD-HNCPQSOCSA-M |
Isomeric SMILES |
CCCCCCCC[C@@H](C)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
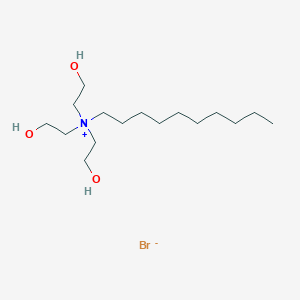
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
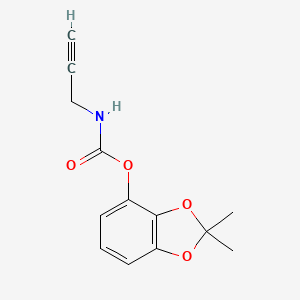
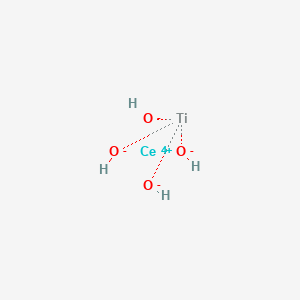
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
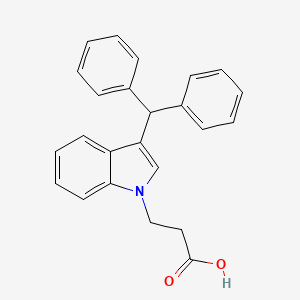

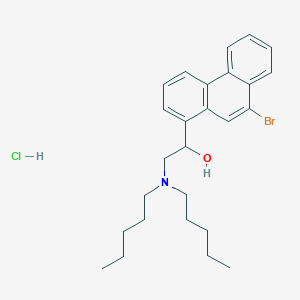
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
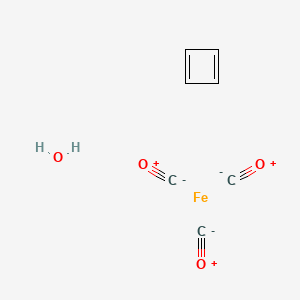
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
